N-Fmoc-O,3-dimethyl-D-tyrosine
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Overview
Description
N-Fmoc-O,3-dimethyl-D-tyrosine: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom and methyl groups at the O and 3 positions of the tyrosine molecule. This modification enhances the compound’s stability and makes it useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-O,3-dimethyl-D-tyrosine typically involves the protection of the amino group of D-tyrosine with the Fmoc group. This is followed by the methylation of the hydroxyl group and the 3-position of the aromatic ring. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and methylation steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-O,3-dimethyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: The removal of the Fmoc group is typically achieved using piperidine in an organic solvent.
Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and deprotected amino acids, which can be further functionalized for various applications .
Scientific Research Applications
Chemistry: N-Fmoc-O,3-dimethyl-D-tyrosine is used as a building block in peptide synthesis. Its stability and reactivity make it suitable for the construction of complex peptide sequences .
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme-substrate specificity. Its modified structure allows for the investigation of the effects of methylation on tyrosine residues .
Medicine: this compound is explored for its potential therapeutic applications, including the development of peptide-based drugs and diagnostic agents .
Industry: The compound is used in the production of functional materials, such as hydrogels and nanostructures, due to its self-assembly properties .
Mechanism of Action
The mechanism of action of N-Fmoc-O,3-dimethyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group enhances the compound’s binding affinity and stability, while the methyl groups influence its hydrophobicity and steric properties. These modifications allow the compound to modulate various biochemical pathways, including signal transduction and protein synthesis .
Comparison with Similar Compounds
- N-Fmoc-O-tert-butyl-L-tyrosine
- N-Fmoc-O-allyl-L-tyrosine
- N-Fmoc-O-phosphotyrosine
Comparison: N-Fmoc-O,3-dimethyl-D-tyrosine is unique due to its dual methylation, which enhances its stability and reactivity compared to other Fmoc-protected tyrosine derivatives. The presence of methyl groups at the O and 3 positions provides distinct hydrophobic and steric properties, making it suitable for specific applications in peptide synthesis and material science .
Properties
Molecular Formula |
C26H25NO5 |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-16-13-17(11-12-24(16)31-2)14-23(25(28)29)27-26(30)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
XWJIOWVGHSEJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Origin of Product |
United States |
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